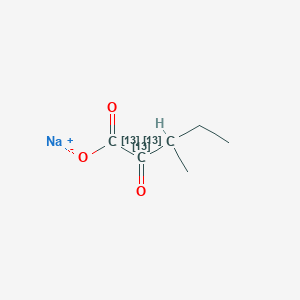
O-Benzyl Psilocybin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
O-Benzyl Psilocybin-d4 is a compound with the CAS number 1246817-39-9 . It has a molecular formula of C19H23N2O4P and a molecular weight of 378.4 g/mol . It is used for research purposes .
Synthesis Analysis
The synthesis of psilocybin, the parent compound of O-Benzyl Psilocybin-d4, has been reported to be challenging due to the labile nature of the phosphorylation dibenzyl ester reagent and related intermediates . The synthetic route to psilocybin relies on synthesizing psilocin from the starting material, 4-hydroxyindole, and later converting psilocin into psilocybin by phosphorylation .Molecular Structure Analysis
The molecular structure of O-Benzyl Psilocybin-d4 is complex, with a molecular formula of C19H23N2O4P . The structure includes a benzyl group attached to the psilocybin molecule .Future Directions
Psilocybin, the parent compound of O-Benzyl Psilocybin-d4, has shown strong antidepressant effects and potential efficacy in the treatment of depression . Future research directions include investigating the neurobiological factors of its effects and its potential for use in everyday practice . Another area of interest is the exploration of safe and long-term effects of psilocybin treatment .
properties
| { "Design of the Synthesis Pathway": "The synthesis of O-Benzyl Psilocybin-d4 involves the modification of the psilocybin molecule by introducing a benzyl group at the oxygen atom. This can be achieved through a series of reactions, including protection, deprotection, and substitution reactions.", "Starting Materials": [ "Psilocybin-d4", "Benzyl chloride", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the hydroxyl group of psilocybin-d4 using benzyl chloride and sodium hydride in dimethylformamide to form O-benzyl psilocybin-d4.", "Deprotection of the benzyl group using hydrochloric acid in methanol to form psilocybin-d4.", "Substitution of the deprotected psilocybin-d4 with benzyl chloride and sodium bicarbonate in water to form O-benzyl psilocybin-d4.", "Purification of the final product using recrystallization or chromatography." ] } | |
CAS RN |
1246817-39-9 |
Product Name |
O-Benzyl Psilocybin-d4 |
Molecular Formula |
C19H23N2O4P |
Molecular Weight |
378.401 |
IUPAC Name |
benzyl [3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H23N2O4P/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)25-26(22,23)24-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,22,23)/i11D2,12D2 |
InChI Key |
GKAIYZRUCXEQSP-AREBVXNXSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3 |
synonyms |
4-Benzyl-phosphoryl-N,N-dimethyltryptamine-d4; Cy 39-d4; O-Benzyl Indocybin-d4; O-Benzyl Psilocybine-d4; O-Benzyl-O-phosphoryl-4-hydroxy-N,N-dimethyltryptamine-d4; Psilocine O-Benzyl Phosphate-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B587420.png)

